molecular formula C8H11BrO2 B2354362 Methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate CAS No. 2287288-84-8

Methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate

Cat. No.: B2354362
CAS No.: 2287288-84-8
M. Wt: 219.078
InChI Key: LPTWHAGOVWDFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate is an organic compound with the molecular formula C9H11BrO2 It is a brominated derivative of cyclopentene, featuring a bromomethyl group and a methyl ester group attached to the cyclopentene ring

Scientific Research Applications

Methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the synthesis of polymers and advanced materials.

    Biological Studies: Employed in the study of enzyme mechanisms and biochemical pathways.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl cyclopent-3-ene-1-carboxylate. The reaction typically uses bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to control the addition of bromine to the cyclopentene ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for bromine addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclopentadiene derivatives.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted cyclopentene derivatives.

    Elimination Reactions: Formation of cyclopentadiene derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Mechanism of Action

The mechanism of action of methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate involves its reactivity towards nucleophiles and bases. The bromomethyl group is highly reactive, allowing for various substitution and elimination reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(chloromethyl)cyclopent-3-ene-1-carboxylate
  • Methyl 1-(iodomethyl)cyclopent-3-ene-1-carboxylate
  • Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate

Uniqueness

Methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO2/c1-11-7(10)8(6-9)4-2-3-5-8/h2-3H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTWHAGOVWDFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC=CC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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